4-ethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
4-ethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a piperazine ring, and a nitrofuran moiety, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit substantial biological properties, including antimicrobial and anticancer activities .
Mode of Action
It is known that benzothiazole derivatives can interact with biological targets in a variety of ways, contributing to their diverse range of biological activities .
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways, including microwave irradiation , suggesting that the synthesis environment may influence the properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the coupling of the nitrofuran moiety under controlled conditions to ensure the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Halogenated compounds and strong bases like sodium hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran moiety can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-ethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it valuable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound shares some structural similarities with 4-ethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole, particularly in the aromatic ring structure.
Other benzothiazole derivatives: Compounds with benzothiazole rings often exhibit similar chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups. The presence of the benzothiazole, piperazine, and nitrofuran moieties in a single molecule provides a unique platform for exploring diverse chemical and biological activities.
Properties
IUPAC Name |
[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-2-12-4-3-5-14-16(12)19-18(27-14)21-10-8-20(9-11-21)17(23)13-6-7-15(26-13)22(24)25/h3-7H,2,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVALUCMACXKKKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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